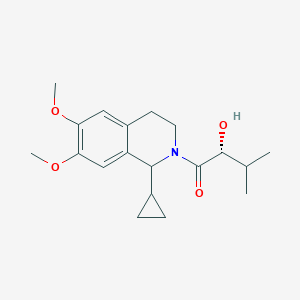![molecular formula C8H11Br2NOS B7344914 (2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344914.png)
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been widely used in scientific research for its ability to selectively activate β-adrenergic receptors.
Mécanisme D'action
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol acts as a selective β2-adrenergic receptor agonist. It binds to the receptor and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects associated with β2-adrenergic receptor activation.
Biochemical and Physiological Effects
Activation of β2-adrenergic receptors by (this compound)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol leads to various biochemical and physiological effects. These include bronchodilation, vasodilation, and lipolysis. The compound has also been shown to have anti-inflammatory effects and to modulate immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor activation without interference from other receptors. However, one limitation of using the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research involving ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol. One area of interest is the development of novel β2-adrenergic receptor agonists with improved selectivity and efficacy. Another potential direction is the investigation of the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and obesity. Additionally, the compound could be used to study the effects of β2-adrenergic receptor activation on immune cell function and inflammation.
Méthodes De Synthèse
The synthesis of ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol involves the reaction of (3,5-dibromothiophen-2-yl)methylamine with (this compound)-1-chloropropan-2-ol in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol has been widely used in scientific research to study the β-adrenergic receptor signaling pathway. It has been shown to selectively activate β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. The compound has been used to investigate the role of β-adrenergic receptors in these processes and to identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2NOS/c1-5(12)3-11-4-7-6(9)2-8(10)13-7/h2,5,11-12H,3-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCNYGRUCSLOL-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B7344845.png)
![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B7344854.png)
![(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
![2-methyl-N-propan-2-yloxy-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide](/img/structure/B7344873.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7344877.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)
![1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea](/img/structure/B7344882.png)
![N'-[(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoyl]-2-methoxybenzohydrazide](/img/structure/B7344890.png)
![(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7344920.png)
![2-[(3aR,8aS)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-N-cyclohexyl-N-methylpropanamide](/img/structure/B7344932.png)
![(2S)-2-amino-3-methyl-1-spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-ylbutan-1-one](/img/structure/B7344946.png)